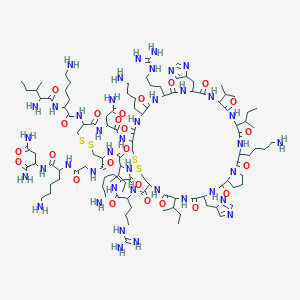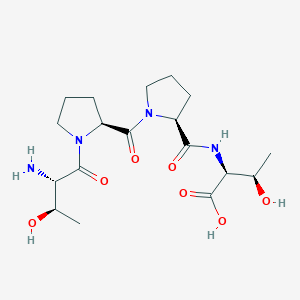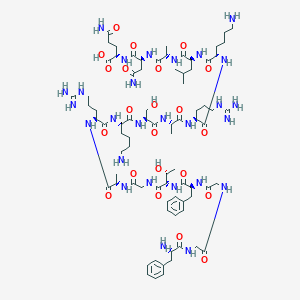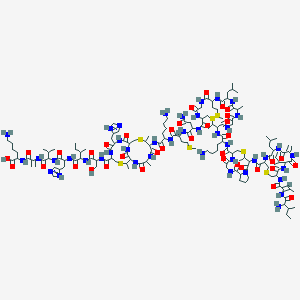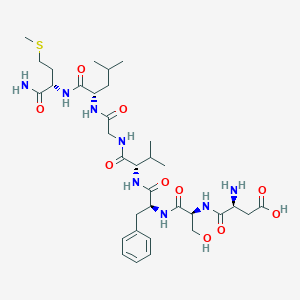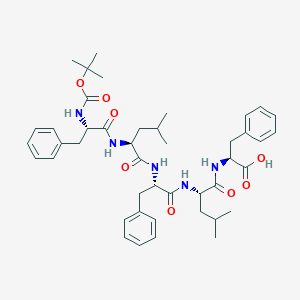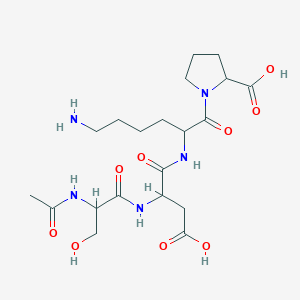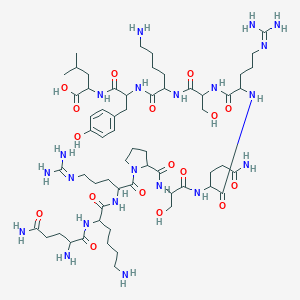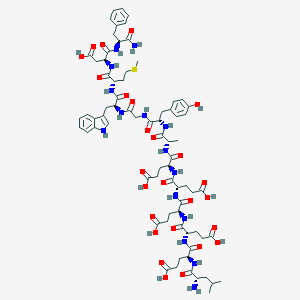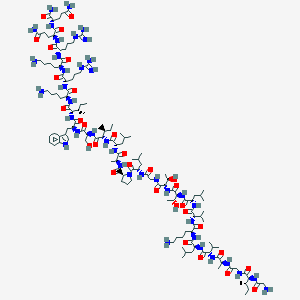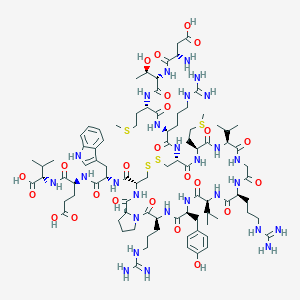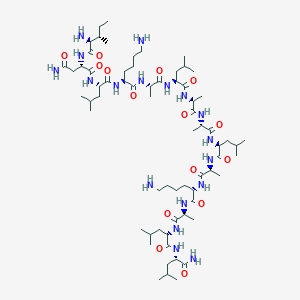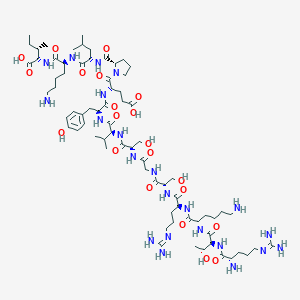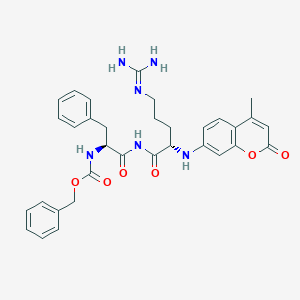
Z-Phe-Arg-Amc HCl
Overview
Description
Z-FR-AMC (trifluoroacetate salt): . Upon enzymatic cleavage by cathepsin L, 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be used to quantify cathepsin L activity . This compound is widely used in biochemical research for its ability to provide insights into enzyme activity through fluorescence measurements .
Mechanism of Action
Target of Action
Z-Phe-Arg-Amc Hydrochloride primarily targets plasma and glandular kallikreins . Kallikreins are a subgroup of serine proteases, enzymes capable of cleaving peptide bonds in proteins. In addition to kallikreins, this compound also serves as a substrate for cathepsin B, cathepsin L, and papain .
Mode of Action
The compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases 7-amido-4-methylcoumarin (AMC) . The liberation of AMC results in increased fluorescence, which can be measured to determine the activity of the enzymes .
Pharmacokinetics
Result of Action
The cleavage of Z-Phe-Arg-Amc Hydrochloride by its target enzymes leads to the release of AMC, resulting in increased fluorescence . This can be used to measure the activity of the enzymes, providing a useful tool for studying their roles in various biological processes .
Action Environment
The action of Z-Phe-Arg-Amc Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and, therefore, the rate at which the compound is cleaved. Furthermore, the compound’s stability may be affected by factors such as light and moisture . It should be stored at -20°C and protected from moisture .
Biochemical Analysis
Biochemical Properties
Z-Phe-Arg-Amc Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like papain, cathepsin K, cathepsins L, and B . The nature of these interactions involves the proteolytic lysis of Z-Phe-Arg-Amc Hydrochloride by these proteases, leading to the liberation of AMC (7-amino-4-methylcoumarin), which results in increased fluorescence in the enzymatic reaction .
Cellular Effects
The effects of Z-Phe-Arg-Amc Hydrochloride on cells and cellular processes are primarily related to its interactions with various enzymes. It influences cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-Phe-Arg-Amc Hydrochloride exerts its effects at the molecular level through its interactions with biomolecules. It serves as a substrate for various enzymes, leading to its proteolytic lysis and the release of AMC . This process can influence enzyme activity, potentially leading to changes in gene expression.
Metabolic Pathways
Z-Phe-Arg-Amc Hydrochloride is involved in metabolic pathways through its role as a substrate for various enzymes. It can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-FR-AMC (trifluoroacetate salt) involves the coupling of N-[(phenylmethoxy)carbonyl]-L-phenylalanyl and N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of Z-FR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Z-FR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions . It is specifically cleaved by cathepsin L, resulting in the release of 7-amino-4-methylcoumarin (AMC) . This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzymatic cleavage of Z-FR-AMC (trifluoroacetate salt) requires the presence of cathepsin L under physiological conditions . The reaction is typically carried out in a buffered solution at a pH optimal for cathepsin L activity .
Major Products Formed
The major product formed from the enzymatic cleavage of Z-FR-AMC (trifluoroacetate salt) is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence with excitation/emission maxima of 340-360/440-460 nm .
Scientific Research Applications
Z-FR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Z-FR-AMC (trifluoroacetate salt) can be compared with other fluorogenic substrates for cathepsin L, such as Bz-FVR-AMC (trifluoroacetate salt) . While both compounds serve as substrates for cathepsin L, Z-FR-AMC (trifluoroacetate salt) is unique in its specific peptide sequence and fluorophore . This uniqueness allows for distinct applications and advantages in certain experimental setups .
List of Similar Compounds
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDDBWFXDMARY-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-22-0 | |
| Record name | Z-Phe-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


